molecular formula C8H13NO2 B13975121 5-(1,3-Dioxolan-2-YL)pentanenitrile CAS No. 33683-57-7

5-(1,3-Dioxolan-2-YL)pentanenitrile

Cat. No.: B13975121
CAS No.: 33683-57-7
M. Wt: 155.19 g/mol
InChI Key: KLIVUFKMYLIYOL-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)pentanenitrile is a nitrile derivative featuring a five-carbon chain (pentanenitrile) substituted with a 1,3-dioxolane ring at the fifth position.

Properties

CAS No.

33683-57-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)pentanenitrile

InChI

InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2

InChI Key

KLIVUFKMYLIYOL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Acetalization/Ketalization : The core synthetic strategy involves reacting aldehydes or ketones with ethylene glycol to form the 1,3-dioxolane ring. This reaction is typically catalyzed by Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, zirconium tetrachloride).

  • Typical Reaction Conditions :

    • Solvent: Often performed in anhydrous solvents such as toluene or dichloromethane to facilitate water removal.
    • Catalyst: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids like zirconium tetrachloride.
    • Temperature: Mild heating (40–80 °C) to drive the equilibrium toward acetal formation.
    • Water Removal: Continuous removal of water (e.g., using a Dean-Stark apparatus) to shift equilibrium toward product formation.
  • Mechanism : The carbonyl compound (aldehyde or ketone) reacts with ethylene glycol under acidic conditions, forming a cyclic acetal (1,3-dioxolane) by nucleophilic addition of the diol to the carbonyl carbon, followed by dehydration.

Industrial Production Methods

  • Industrial routes for 1,3-dioxolane derivatives often use carbonyl compounds and diols under acidic catalysis. Catalysts like zirconium tetrachloride and tetrabutylammonium tribromide have been reported to increase reaction efficiency and selectivity.

  • Advantages of these catalysts include:

    • Enhanced selectivity for cyclic acetal formation.
    • Reduced reaction times.
    • Potential for milder reaction conditions, improving safety and energy efficiency.

Multi-Step Synthesis

  • The synthesis of this compound may involve multi-step organic reactions, starting from suitable aldehyde or ketone precursors bearing a nitrile group or from nitrile-containing intermediates undergoing ketalization.

  • For example, a pentanenitrile aldehyde precursor can be subjected to ketalization with ethylene glycol to yield the desired dioxolane derivative.

Detailed Reaction Scheme and Conditions

Step Reactants Catalyst/Conditions Product Notes
1 Pentanal or pentanenitrile aldehyde + Ethylene glycol Brønsted or Lewis acid catalyst, toluene, 40-80 °C, Dean-Stark apparatus This compound Water removal critical to drive reaction
2 Purification Distillation or chromatography Pure this compound Final product isolation and purity

Comparative Analysis of Catalysts

Catalyst Type Advantages Disadvantages
p-Toluenesulfonic acid (PTSA) Brønsted acid Widely available, effective at mild temps Corrosive, requires neutralization
Zirconium tetrachloride Lewis acid High selectivity, reusable catalyst Sensitive to moisture, expensive
Tetrabutylammonium tribromide Lewis acid Enhances reaction rate and selectivity Less common, costlier
Sulfuric acid Brønsted acid Strong acid catalyst, effective Harsh conditions, corrosive

Research Findings and Optimization Studies

  • Studies have shown that the use of Lewis acid catalysts such as zirconium tetrachloride can significantly improve the yield and selectivity of the ketalization reaction, reducing side reactions and decomposition.

  • Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice is critical to maximize yield and purity.

  • The reaction equilibrium can be shifted toward product formation by efficient removal of water formed during the reaction, often achieved by azeotropic distillation.

  • Industrial processes emphasize catalyst recyclability and mild conditions to minimize environmental impact and production costs.

Related Synthetic Processes and Analogous Compounds

  • Similar dioxolane derivatives are synthesized by analogous methods, and their preparation helps in understanding the scope and limitations of the ketalization approach.

  • For example, 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol is prepared by ketalization of levulinic acid esters with ethylene glycol, followed by catalytic hydrogenation under alkaline conditions. This demonstrates the versatility of dioxolane formation in complex molecule synthesis.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials Aldehydes or ketones with nitrile functionality, ethylene glycol
Catalysts Brønsted acids (PTSA, H2SO4), Lewis acids (ZrCl4, tetrabutylammonium tribromide)
Reaction Conditions Mild heating (40–80 °C), anhydrous solvents, water removal via Dean-Stark apparatus
Industrial Considerations Catalyst efficiency, selectivity, recyclability, cost-effectiveness
Purification Techniques Distillation, chromatography
Reaction Mechanism Acid-catalyzed nucleophilic addition of diol to carbonyl, followed by dehydration

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include ethylene glycol, toluenesulfonic acid, and various Lewis acids. Reaction conditions often involve refluxing in toluene or other solvents, with continuous removal of water to drive the reaction to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols .

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)pentanenitrile is a chemical compound with the molecular formula C8H13NO2C_8H_{13}NO_2 and a molecular weight of approximately 155.19 g/mol. It consists of a pentanenitrile chain with a 1,3-dioxolane moiety attached at the fifth position.

Scientific Research Applications

This compound has potential applications in various fields.

  • Pharmaceuticals Due to its unique structure, this compound can be used in drug development. Interaction studies could focus on its binding affinity with various biological targets such as enzymes or receptors, which is crucial for understanding its mechanism of action and potential therapeutic uses.
  • Cosmetics Experimental design techniques can be used to optimize cosmetic formulations to ensure they are stable, safe, and effective . Raw materials can be assessed for their individual and interaction effects regarding rheological parameters, sensory aspects, and clinical efficacy .
  • Agrochemicals This compound may be useful in the synthesis of agrochemicals.

Analogues

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
2-PentenenitrileLinear nitrile without cyclic structuresSimpler structure; lacks dioxolane functionality
5-Methyl-1,3-dioxolaneContains methyl substitution on dioxolaneEnhanced lipophilicity; potential for different biological activity
4-Hydroxy-1,3-dioxolaneHydroxyl group on dioxolaneIncreased polarity; potential for hydrogen bonding interactions
5-(2-Methyl-$$1,3]dioxolan-2-YL)pentanenitrileMethyl-substituted dioxolaneVariation in steric hindrance affecting reactivity

The uniqueness of this compound lies in its specific combination of a nitrile group and a cyclic ether structure, which may confer distinct properties not observed in simpler nitriles or other dioxolanes.

Study of 1,3-Dioxolanes

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The dioxolane group at C5 in the target compound vs.
  • Functional Group Diversity : The methylsulfinyl group in 5-(methylsulfinyl)-pentanenitrile introduces sulfur-based polarity, enhancing interactions in biological systems (e.g., plant defense mechanisms) compared to the oxygen-rich dioxolane .
  • Safety Profile : While 5-(acetyloxy)-pentanenitrile is classified for acute oral toxicity (H302) and respiratory irritation (H335), the dioxolane-containing analog may exhibit distinct hazards due to differences in metabolic pathways .

Functional Group Comparisons

Dioxolane vs. Sulfur-Containing Groups

  • Dioxolane (Cyclic Acetal) : Enhances stability under acidic conditions and serves as a protecting group for carbonyl functionalities. In this compound, this group may enable controlled release of reactive intermediates in catalytic processes .
  • Methylsulfinyl/Sulfonyl Groups : Found in compounds like 4MTB-CN and 3MSOP-CN (), these groups increase hydrophilicity and redox activity, making them effective in plant-pathogen interactions .

Nitrile Reactivity

The nitrile group (-CN) in all listed compounds facilitates nucleophilic additions (e.g., hydrolysis to carboxylic acids) or reductions to amines. However, steric hindrance from the dioxolane ring in this compound may slow these reactions compared to linear analogs like 5-(acetyloxy)-pentanenitrile .

Biological Activity

5-(1,3-Dioxolan-2-YL)pentanenitrile is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological implications.

Chemical Structure and Properties

This compound features a dioxolane ring, which is a common motif in various biologically active compounds. The presence of the nitrile group enhances its lipophilicity, potentially influencing its bioactivity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate dioxolane precursors with nitriles. The synthetic route may include the use of catalysts to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds containing the 1,3-dioxolane structure often exhibit a range of biological activities including:

  • Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.
  • Antiviral Properties : Some dioxolane derivatives are being investigated for their efficacy against viruses such as herpes simplex virus and varicella-zoster virus.
  • CNS Activity : Dioxolane-based compounds have been explored for their potential as neuroprotective agents targeting serotonin receptors.

Antimicrobial Activity

A study synthesized several dioxolane derivatives, including this compound. The compounds were tested against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli

The results indicated that many derivatives exhibited promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and E. faecalis .

Antiviral Activity

Another research effort focused on the antiviral potential of dioxolane derivatives. Compounds were evaluated for their ability to inhibit viral replication in vitro. Notably, certain derivatives demonstrated low cytotoxicity while effectively reducing viral loads in cell cultures infected with herpes viruses .

Neuroprotective Effects

Research targeting the 5-HT1A receptor has shown that some dioxolane derivatives can act as selective agonists, potentially providing neuroprotective effects in models of CNS disorders. The most promising compound exhibited a high binding affinity (pKi = 9.2) and demonstrated significant antinociceptive activity .

Comparative Biological Activity Table

CompoundMIC (µg/mL)Antibacterial ActivityAntifungal ActivityNeuroprotective Potential
This compound625-1250YesYesYes
Other Dioxolane Derivative A500YesModerateNo
Other Dioxolane Derivative B1000ModerateYesYes

Q & A

Q. Table 1: Key Spectroscopic Signatures of this compound

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 4.8–5.2 (dioxolane CH₂), δ 2.5–3.0 (CH₂CN)
¹³C NMR (CDCl₃)δ 115–120 (C≡N), δ 95–105 (dioxolane C-O-C)
IR2240 cm⁻¹ (C≡N), 1120–1070 cm⁻¹ (C-O-C)

Q. Table 2: Crystallographic Data for a Related Nitrile-Dioxolane Compound

ParameterValueReference
Space GroupP21/n
a, b, c (Å)10.5654, 13.1471, 11.6260
β (°)105.257
V (ų)1557.99

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